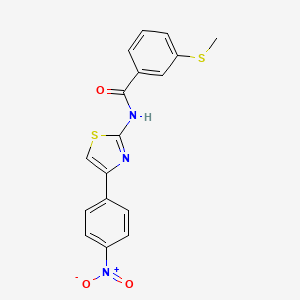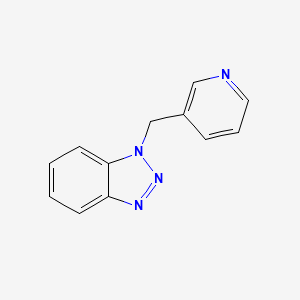![molecular formula C20H19N3O4 B2588037 N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide CAS No. 1796920-59-6](/img/structure/B2588037.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C20H19N3O4 and its molecular weight is 365.389. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Crystal Structure Analysis
- A related derivative, N-(pyridin-2-ylmethyl)benzamide, was studied for its crystal structure, providing insights into the molecular orientation and interactions of similar compounds (Artheswari et al., 2019).
Chemical Reactivity and Synthesis
- Research on pyrrolo[2,3-d][1,2,3]triazines, which share structural similarities with the queried compound, highlights the challenges and novel approaches in synthesizing such complex molecules (Migawa & Townsend, 2001).
- Innovative methods for synthesizing isoxazole and naphthyridine derivatives, relevant to the queried compound's synthesis, have been explored (Guleli et al., 2019).
Antioxidant Activity
- Studies on similar compounds, such as 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, demonstrate significant antioxidant properties, indicating potential biological applications (Tumosienė et al., 2019).
Kinase Inhibition
- Research into related benzamide derivatives reveals their potential as kinase inhibitors, specifically targeting vascular endothelial growth factor receptor-2, suggesting implications for cancer therapy (Borzilleri et al., 2006).
Antiallergic Agents
- N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides, structurally related to the queried compound, have been evaluated for antiallergic activities, demonstrating the potential for similar compounds in therapeutic applications (Honma et al., 1983).
Antipsychotic Agent Evaluation
- Heterocyclic carboxamides, analogous to the compound , have been synthesized and assessed for their potential as antipsychotic agents (Norman et al., 1996).
Aggregation Enhanced Emission
- Pyridyl substituted benzamides, related to the queried compound, exhibit luminescent properties and aggregation-enhanced emission, indicating potential use in optical materials and sensors (Srivastava et al., 2017).
Prediction of Biological Activity
- Novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one systems, similar to the queried compound, have been synthesized and analyzed for predicted biological activity, highlighting the compound's potential in pharmacological applications (Kharchenko et al., 2008).
Conversion in Chemical Synthesis
- Research into the conversion of carboxy groups in compounds like N-benzylpyroglutamic acids, related to the queried compound, provides insights into chemical synthesis methodologies (Oudir et al., 2006).
Synthesis for Radiopharmaceuticals
- The synthesis of benzamide derivatives such as (S)-BZM and (R)-BZM, which are structurally related, underlines the importance of these compounds in the preparation of radiopharmaceuticals (Bobeldijk et al., 1990).
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(1,3-benzoxazol-2-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c24-19(21-11-13-7-8-17-18(10-13)26-12-25-17)15-5-3-9-23(15)20-22-14-4-1-2-6-16(14)27-20/h1-2,4,6-8,10,15H,3,5,9,11-12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJAPVOSNVFRARC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NCC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2587955.png)


![methyl 1-[(4-isopropylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B2587961.png)
![Methyl (E)-4-oxo-4-[3-[1-(2,2,2-trifluoroethyl)-1,2,4-triazol-3-yl]morpholin-4-yl]but-2-enoate](/img/structure/B2587962.png)
![3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2587966.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide](/img/structure/B2587968.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide](/img/structure/B2587972.png)


![N~6~-[2-(diethylamino)ethyl]-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2587976.png)
![1-[2-(4-Fluoroanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2587977.png)